molecular formula C6H5BrMg B14068499 Magnesium benzene bromide

Magnesium benzene bromide

Cat. No.: B14068499
M. Wt: 181.31 g/mol
InChI Key: NIXOIRLDFIPNLJ-UHFFFAOYSA-M
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Description

Magnesium benzene bromide, also known as phenylmagnesium bromide, is an organomagnesium compound with the chemical formula C₆H₅MgBr. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically found as a solution in diethyl ether or tetrahydrofuran (THF) and is known for its high reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium benzene bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{MgBr} ] This reaction must be carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with reflux condensers to maintain anhydrous conditions. The reaction mixture is typically stirred and heated to ensure complete reaction of the magnesium with bromobenzene .

Chemical Reactions Analysis

Types of Reactions

Magnesium benzene bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alcohols: From reactions with aldehydes, ketones, and esters.

    Carboxylic Acids: From reactions with carbon dioxide.

    Alkanes: From reactions with water

Scientific Research Applications

Magnesium benzene bromide is extensively used in scientific research due to its versatility:

Mechanism of Action

The reactivity of magnesium benzene bromide is primarily due to the polarity of the carbon-magnesium bond. The carbon atom in the Grignard reagent acts as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic addition forms new carbon-carbon bonds, which is the basis for many of its reactions. The magnesium bromide acts as a Lewis acid, facilitating the reaction by stabilizing the transition state .

Comparison with Similar Compounds

Magnesium benzene bromide is similar to other Grignard reagents, such as:

  • Phenylmagnesium chloride (C₆H₅MgCl)
  • Methylmagnesium bromide (CH₃MgBr)
  • Ethylmagnesium bromide (C₂H₅MgBr)

Compared to these compounds, this compound is unique due to its specific reactivity with aromatic compounds and its ability to form phenyl derivatives .

Conclusion

This compound is a highly versatile and reactive compound with significant applications in organic synthesis, scientific research, and industrial production. Its ability to form carbon-carbon bonds makes it an invaluable tool in the synthesis of a wide range of organic molecules.

Properties

IUPAC Name

magnesium;benzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.BrH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOIRLDFIPNLJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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